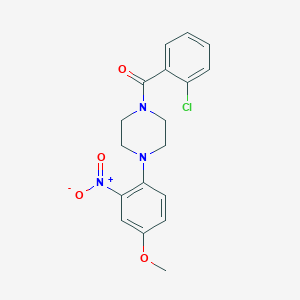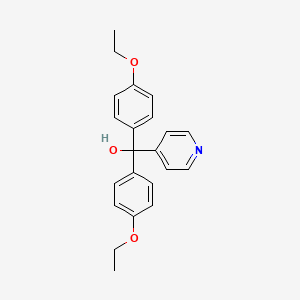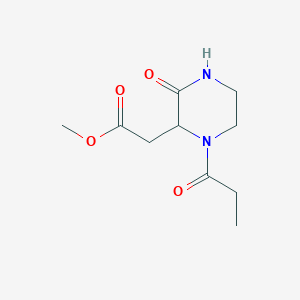![molecular formula C26H25N3O5 B4136605 N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-nitrobenzamide](/img/structure/B4136605.png)
N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-nitrobenzamide
Übersicht
Beschreibung
N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-nitrobenzamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). This enzyme is responsible for the activation of the NEDD8 protein, which plays a critical role in the regulation of protein degradation pathways. MLN4924 has been found to have potential applications in cancer therapy and other disease treatments.
Wirkmechanismus
N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-nitrobenzamide works by irreversibly inhibiting the NAE enzyme, which is responsible for the activation of NEDD8. NEDD8 is a small ubiquitin-like modifier (SUMO) protein that is involved in the regulation of protein degradation pathways. When NEDD8 is activated by NAE, it is covalently attached to cullin proteins, which are part of the CRL complex. This complex is responsible for the ubiquitination and subsequent degradation of a wide range of proteins involved in cell cycle regulation, DNA repair, and apoptosis. By inhibiting NAE, this compound prevents the activation of NEDD8 and the subsequent degradation of key proteins involved in cancer cell survival and proliferation.
Biochemical and physiological effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to inhibiting the NAE enzyme, it has been shown to induce DNA damage, inhibit cell cycle progression, and promote apoptosis in cancer cells. It has also been found to have anti-inflammatory effects and to modulate immune responses. These effects make this compound a promising candidate for the treatment of a wide range of diseases, including cancer, inflammatory disorders, and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-nitrobenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the NAE enzyme, which makes it a valuable tool for studying the role of NEDD8 in protein degradation pathways. It has also been found to be effective against a wide range of cancer cell lines, including those resistant to conventional chemotherapy. However, there are also some limitations to the use of this compound in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other enzymes or proteins. It is also not suitable for use in vivo due to its poor bioavailability and rapid metabolism.
Zukünftige Richtungen
There are several future directions for the research and development of N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-nitrobenzamide. One area of focus is the identification of biomarkers that can predict the response of cancer cells to this compound. This could help to identify patients who are most likely to benefit from treatment with this compound. Another area of focus is the development of more potent and selective NAE inhibitors that can be used in vivo. This could help to overcome the limitations of this compound and improve its efficacy in the treatment of cancer and other diseases. Finally, there is a need to further explore the potential applications of this compound in the treatment of inflammatory disorders and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to be effective against a wide range of cancer cell lines, including those resistant to conventional chemotherapy. This compound works by inhibiting the NAE enzyme, which leads to the accumulation of NEDD8-modified proteins and triggers the activation of the cullin-RING ligase (CRL) complex. This results in the degradation of key proteins involved in cancer cell survival and proliferation.
Eigenschaften
IUPAC Name |
N-[4-[1-[(4-methoxyphenyl)carbamoyl]cyclopentyl]phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5/c1-34-23-14-10-21(11-15-23)28-25(31)26(16-2-3-17-26)19-6-8-20(9-7-19)27-24(30)18-4-12-22(13-5-18)29(32)33/h4-15H,2-3,16-17H2,1H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHKTXXBOQINTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(2-thienylmethyl)-4-imidazolidinyl]acetamide](/img/structure/B4136537.png)
![N-{4-[(2-fluorobenzoyl)amino]phenyl}-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4136543.png)
methanol](/img/structure/B4136548.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B4136551.png)


![4-{4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinyl}-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B4136570.png)
![5-[4-(4-fluorobenzoyl)-1-piperazinyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4136574.png)

![N-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4136594.png)
![3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4136597.png)
![1-[4-(allyloxy)-3-methoxyphenyl]-2-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136600.png)